molecular formula C11H11NO2 B314810 3-(3-Acetylphenoxy)propanenitrile

3-(3-Acetylphenoxy)propanenitrile

Cat. No.: B314810
M. Wt: 189.21 g/mol
InChI Key: FSWPTJFGRWZRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Acetylphenoxy)propanenitrile is a nitrile-containing organic compound featuring a propanenitrile backbone substituted with a 3-acetylphenoxy group. The acetylphenoxy moiety introduces both electron-withdrawing (ketone) and steric effects, influencing its reactivity and applications in synthesis, catalysis, and material science.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(3-acetylphenoxy)propanenitrile

InChI

InChI=1S/C11H11NO2/c1-9(13)10-4-2-5-11(8-10)14-7-3-6-12/h2,4-5,8H,3,7H2,1H3

InChI Key

FSWPTJFGRWZRLW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)OCCC#N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and functional groups of 3-(3-Acetylphenoxy)propanenitrile and related compounds:

Compound Name Substituent(s) Functional Groups Key Properties/Applications Reference ID
This compound 3-Acetylphenoxy Nitrile, acetyl, ether Potential intermediate in agrochemicals, electronics N/A
3-Ethoxy-2-(2-pyridinyl)propenonitrile (3) Ethoxy, pyridinyl Nitrile, ether, pyridine Precursor for heterocyclic synthesis
3-Oxo-3-phenylpropanenitrile Oxo, phenyl Nitrile, ketone Michael addition reactions
(R)-2-(3-Chlorophenyl)propanenitrile (3m) Chlorophenyl Nitrile, halogen Chiral building block in pharmaceuticals
3-(1-Phenylethoxy)propanenitrile Phenylethoxy Nitrile, ether Collision studies, material science
3-(3,5-Difluorophenoxy)propanenitrile Difluorophenoxy Nitrile, ether, fluorine Intermediate for Tegoprazan synthesis
3-(Hexylamino)propanenitrile (9b) Hexylamino Nitrile, amine Surfactants, coordination chemistry

Physicochemical Properties

  • Polarity: The acetyl group in this compound increases polarity compared to non-acetylated analogues (e.g., 3-(1-phenylethoxy)propanenitrile ), affecting solubility in polar solvents.
  • Steric Effects: Bulky substituents like 3,5-dimethylphenyl in 3-[(3,5-Dimethylphenyl)amino]propanenitrile hinder nucleophilic attacks on the nitrile group, whereas smaller groups (e.g., methoxy) allow faster reactivity.
  • Thermal Stability: Fluorinated derivatives (e.g., 3-(2-fluorophenoxy)propanenitrile ) exhibit higher thermal stability due to strong C-F bonds, advantageous in high-temperature applications.

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